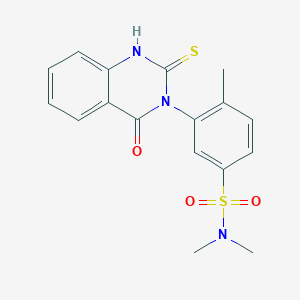
N,N,4-trimethyl-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,4-trimethyl-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N,N,4-trimethyl-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a quinazolinone core, which is known for various biological activities. The sulfonamide group enhances its pharmacological properties. The molecular formula is C15H18N4O2S with a molecular weight of 342.39 g/mol.
Synthesis
The synthesis of this compound typically involves the condensation of 4-oxo-3,4-dihydroquinazoline derivatives with sulfonamide precursors. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing in organic solvents or microwave-assisted synthesis.
1. COX-2 Inhibitory Activity
Research has indicated that compounds containing the quinazolinone structure exhibit notable COX-2 inhibitory activity. For instance, a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, compared to celecoxib's 80.1% inhibition at 1 μM . This suggests that modifications to the quinazolinone ring can significantly influence anti-inflammatory properties.
| Compound | COX-2 Inhibition (%) | Concentration (μM) |
|---|---|---|
| Celecoxib | 80.1 | 1 |
| Compound A (related) | 47.1 | 20 |
2. Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Studies have shown that derivatives similar to this compound possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve inhibition of folate synthesis pathways.
3. Anticancer Activity
Preliminary studies have indicated potential anticancer activity against several cancer cell lines. For example, compounds featuring the quinazolinone moiety have shown cytotoxic effects in vitro against breast cancer and leukemia cell lines . The exact mechanism remains under investigation but may involve induction of apoptosis and cell cycle arrest.
Case Study 1: COX-2 Inhibition
In a study published in Pharmaceuticals, researchers synthesized several derivatives based on the quinazolinone structure and tested their COX-2 inhibitory activity. One derivative showed promising results, indicating that structural modifications can enhance efficacy .
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of sulfonamide derivatives found that certain modifications led to enhanced activity against resistant strains of bacteria. This highlights the potential for developing new antibiotics based on this scaffold .
属性
IUPAC Name |
N,N,4-trimethyl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-11-8-9-12(25(22,23)19(2)3)10-15(11)20-16(21)13-6-4-5-7-14(13)18-17(20)24/h4-10H,1-3H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGVJCBGYWJYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














